1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt
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Overview
Description
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C17H24F3N3O6S and a molecular weight of 455.45 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt involves multiple steps, starting with the preparation of the core urea structure. The reaction typically involves the use of sulfonyl chlorides and amines under controlled conditions to form the sulfonylurea linkage. The cyclohexyl group is introduced through a subsequent reaction, often involving cyclohexanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt include other sulfonylurea derivatives and cyclohexylurea compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research applications where precise modulation of molecular targets is required .
Properties
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]sulfonyl-3-[(1S,3R)-3-hydroxycyclohexyl]urea;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S.C2HF3O2/c16-9-8-11-4-6-14(7-5-11)23(21,22)18-15(20)17-12-2-1-3-13(19)10-12;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-10,16H2,(H2,17,18,20);(H,6,7)/t12-,13+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJBKNWBKHLRY-JHEYCYPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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